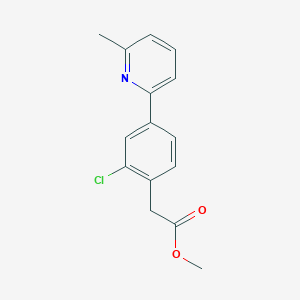

Methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-[2-chloro-4-(6-methylpyridin-2-yl)phenyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO2/c1-10-4-3-5-14(17-10)12-7-6-11(13(16)8-12)9-15(18)19-2/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVSWFLAZQLFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=CC(=C(C=C2)CC(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate, with the molecular formula C₁₅H₁₄ClNO₂, is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including synthesis, pharmacological properties, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a chloro group and a 6-methylpyridine moiety, which contribute to its unique chemical properties. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₅H₁₄ClNO₂ |

| Molecular Weight | 275.73 g/mol |

| CAS Number | 1648864-47-4 |

| Purity | 97% |

Potential Pharmacological Applications

The structural complexity of this compound implies potential applications in various therapeutic areas. Preliminary interaction studies indicate that compounds with similar structures may interact with NMDA receptors, which are crucial for synaptic plasticity and memory function. This interaction could lead to neuroprotective effects or modulation of neurodegenerative processes .

Case Studies and Research Findings

Recent studies have explored the biological activity of various pyridine derivatives, providing insights into their mechanisms of action:

- Study on Pyridine Derivatives : A study examined the antibacterial activity of several pyridine derivatives against common pathogens. The results indicated that modifications on the pyridine ring significantly influence antimicrobial efficacy. Compounds with electron-donating groups exhibited enhanced activity against E. coli and S. aureus .

- Antifungal Activity Assessment : Another investigation focused on the antifungal properties of alkaloids derived from pyridine structures. The study found that certain substitutions improved activity against Candida albicans, suggesting that this compound may also show promise in this area .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate is primarily studied for its potential pharmacological effects due to the presence of the chloro and pyridine groups, which are known to influence biological activity.

Potential Pharmacological Applications

- NMDA Receptor Interaction: Preliminary studies suggest that compounds with similar structures may exhibit unique binding affinities to NMDA receptors, which are crucial for synaptic plasticity and memory function. Investigating these interactions could lead to advancements in treatments for neurodegenerative diseases.

- Antimicrobial Activity: Research into derivatives of pyridine compounds has shown promising antimicrobial properties. The specific activity of this compound against various pathogens remains an area of active investigation.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the development of more complex molecules.

Case Studies and Research Findings

While specific case studies on this compound remain limited, ongoing research into related compounds provides insights into its potential applications:

- Neuropharmacology Studies: Research on pyridine derivatives has indicated their role in modulating neurotransmitter systems, suggesting that this compound could influence cognitive functions.

- Antimicrobial Testing: Preliminary tests on similar pyridine-based compounds have shown efficacy against a range of bacterial strains, prompting further exploration into this compound's antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Esters

Methyl 2-(pyridin-2-yl)acetate Derivatives

- Ethyl 2-(6-methylpyridin-2-yl)acetate (CAS: 5552-83-0): Shares a pyridin-2-yl moiety but substitutes the phenyl group with an ethyl ester. Molecular formula: C₁₀H₁₃NO₂; Molecular weight: 191.22 g/mol. Lower molecular weight and absence of chlorine reduce hydrophobicity compared to the target compound .

- Similarity score: 0.86 (vs. target compound), indicating structural overlap but functional group divergence .

2-Chloro-5-(4-propoxybenzoyl)pyridine (CAS: Not provided):

Pyrimidine and Heterocyclic Derivatives

Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate (CAS: 20045-78-7):

- Molecular formula: C₁₄H₁₂Cl₂N₂O₂ ; Molecular weight: 323.17 g/mol .

- The dual chlorine substituents may improve binding affinity in enzyme inhibition studies .

Methyl 2-(4-(6-chloropyrimidin-4-yloxy)phenyl)acetate (CAS: 1246636-79-2):

Halogenated and Fluoro-Substituted Analogues

Methyl 2-fluoro-2-(2-nitrophenyl)acetate (6a):

- Molecular formula: C₉H₇FNO₄; Molecular weight: 213.16 g/mol.

- Fluorine and nitro groups create strong electron-withdrawing effects, increasing reactivity in nucleophilic substitutions. This contrasts with the chloro-methylpyridyl combination in the target compound, which balances electron withdrawal and steric bulk .

8-[(trans-5-Amino-1,3-dioxan-2-yl)methyl]-6-[2-chloro-4-(3-fluoro-2-pyridinyl)phenyl]pyrido[2,3-d]pyrimidin-7-one trifluoroacetate:

Structural Isomers and Functional Group Variants

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1):

- Thietane and pyrimidine rings introduce sulfur and oxygen heteroatoms.

- Predicted to exhibit distinct metabolic stability (ADMET profiles) due to sulfur’s susceptibility to oxidation .

Preparation Methods

Detailed Procedure (Adapted from WO1997001538A1):

Step 1: Preparation of the Hydroxy Pyridine Intermediate

- 2-Hydroxy-6-methylpyridine is dried azeotropically with toluene to remove water.

- The dried pyridine derivative is suspended in DMF.

- Potassium carbonate is added to generate the potassium salt in situ.

Step 2: Nucleophilic Substitution

- Methyl 2-chloromethylphenylacetate is dissolved in DMF and added dropwise to the reaction mixture at 60–70°C.

- The reaction mixture is then heated to 80°C and maintained for 1–2 hours to ensure completion.

Step 3: Workup and Isolation

- The reaction mixture is cooled, and water is added to precipitate or extract the product.

- Organic solvents such as toluene are used for extraction.

- The combined organic layers are washed with water to remove inorganic salts.

- Solvent removal under reduced pressure yields the crude product, which can be purified by distillation or chromatography.

This method yields methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate in good yield (approximately 80–86%) and high purity.

Reaction Conditions and Optimization

| Parameter | Typical Condition | Notes |

|---|---|---|

| Solvent | DMF with toluene for azeotropic drying | DMF facilitates nucleophilic substitution |

| Base | Potassium carbonate | Deprotonates hydroxy pyridine |

| Temperature | 60–80°C | Controlled heating for reaction completion |

| Reaction Time | 1–3 hours | Ensures full conversion |

| Workup | Water addition, toluene extraction | Efficient separation of product |

| Yield | 80–86% | High yield with minimal side reactions |

Alternative Methods and Considerations

Use of Potassium Salt of 2-Hydroxy-6-methylpyridine: Pre-formation of the potassium salt can enhance reaction rates and yields by providing a stronger nucleophile.

Avoidance of N-alkylation: The presence of the 6-methyl substituent on the pyridine ring reduces undesired N-alkylation side reactions, improving selectivity for O-alkylation.

Solvent Variations: While DMF is common, other polar aprotic solvents may be explored for optimization, but DMF remains preferred for solubility and reaction efficiency.

Purification: Vacuum distillation or chromatographic methods are used to isolate the pure ester product, ensuring removal of unreacted starting materials and byproducts.

Summary Table of Preparation Method

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Drying of 2-hydroxy-6-methylpyridine | Azeotropic distillation with toluene at ~110°C | Removes water, prepares for salt formation |

| Formation of potassium salt | Addition of potassium carbonate in DMF at 60–70°C | Generates nucleophilic species |

| Nucleophilic substitution | Dropwise addition of methyl 2-chloromethylphenylacetate in DMF, 70–80°C, 1–2 h | Formation of aryl-oxy linkage |

| Workup | Addition of water, extraction with toluene | Isolation of product |

| Purification | Vacuum distillation or chromatography | Yields pure this compound |

Research Findings and Industrial Relevance

The described method is scalable and has been documented in patent literature as an effective route for synthesizing related pyridyloxy methylphenylacetates, which are intermediates in the synthesis of agricultural fungicides and potentially bioactive compounds.

The substitution pattern on the pyridine ring, specifically the 6-methyl group, plays a crucial role in minimizing side reactions and improving yield and selectivity.

The use of potassium carbonate as a base and DMF as a solvent is a well-established combination for such nucleophilic aromatic substitution reactions, balancing reactivity and operational convenience.

The methodology avoids harsh conditions, making it suitable for sensitive functional groups and enabling further derivatization for medicinal chemistry applications.

Q & A

Q. What are the primary synthetic routes for Methyl 2-(2-chloro-4-(6-methylpyridin-2-yl)phenyl)acetate, and what reaction conditions are typically employed?

The compound is synthesized via multi-step organic reactions, often involving Suzuki-Miyaura coupling to introduce the pyridinyl group, followed by esterification. Key steps include:

- Chlorination : Regioselective chlorination at the 2-position of the phenyl ring using catalysts like FeCl₃ or AlCl₃ under anhydrous conditions.

- Esterification : Reaction of the carboxylic acid intermediate with methanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) and recrystallization from ethanol/water mixtures are standard .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation relies on:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ester functionality. For example, the methyl ester group typically shows a singlet at ~3.6 ppm in ¹H NMR .

- Mass Spectrometry (ESI or EI-MS) : To confirm molecular weight (e.g., [M+H]⁺ peaks) .

- X-ray Crystallography : Used when single crystals are obtainable, with refinement via programs like SHELXL .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Q. What solvents are optimal for dissolving this compound, and how does solubility impact experimental design?

The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in methanol or ethanol. Solubility tests should precede kinetic or catalytic studies to avoid precipitation issues. For biological assays, DMSO stock solutions (10 mM) are typical, diluted to <1% in buffer .

Q. How does the pyridinyl substituent influence the compound’s electronic properties and reactivity?

The 6-methylpyridin-2-yl group introduces electron-withdrawing effects via conjugation, stabilizing the phenyl ring’s electrophilic sites. This impacts reactivity in cross-coupling reactions and may alter binding affinities in coordination complexes .

Advanced Research Questions

Q. What strategies address low yields in the regioselective chlorination step during synthesis?

Low yields often arise from competing para-chlorination. Solutions include:

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?

Contradictions may stem from dynamic effects or impurities. Mitigation steps:

- Variable-Temperature NMR : Identify rotational barriers in ester groups.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .

- HPLC-PDA Purification : Remove impurities from synthetic intermediates .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Docking Studies (AutoDock Vina) : Model binding to active sites using the compound’s 3D structure (generated via Gaussian DFT optimization).

- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .

- QSAR Modeling : Correlate substituent effects (e.g., Cl, methyl groups) with bioactivity .

Q. What degradation pathways are observed under accelerated stability testing, and how are degradation products identified?

Common pathways include:

Q. How does the compound’s activity compare to analogs with modified substituents (e.g., fluoro instead of chloro)?

- Bioactivity Studies : Replace Cl with F or Br to assess halogen effects on target binding (e.g., kinase inhibition assays).

- Thermodynamic Profiling : Isothermal titration calorimetry (ITC) quantifies binding enthalpy/entropy changes .

- Crystallographic Data : Compare co-crystal structures of analogs to map substituent-target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.